3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C2H2N2O . They appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions . For example, a five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids was developed, starting from substituted benzonitriles .Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered ring containing three nitrogen atoms and two oxygen atoms . The exact structure of the compound you mentioned would depend on the specific arrangement of these atoms and the attached functional groups.Scientific Research Applications
Synthesis and Biological Activity
Compounds containing azetidine and oxadiazole units have been synthesized and evaluated for various biological activities. For instance, a study detailed the synthesis and anti-inflammatory activity of indolyl azetidinones, highlighting the potential of azetidine derivatives in developing anti-inflammatory agents (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990). Similarly, the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrated their antibacterial and antifungal activities (K. Mistry, K. R. Desai, 2006).
Chemical Reactions and Intermediates
Research has also focused on the chemistry of cyclic aminooxycarbenes and related structures, offering insights into the reactivity and potential applications of oxadiazoline and azetidine derivatives in synthetic chemistry. For example, the thermolysis of Δ3-1,3,4-oxadiazolines to generate aminooxycarbenes and their subsequent reactions were detailed, providing a basis for understanding the chemical behavior and synthetic utility of these compounds (Philippe Couture, J. Warkentin, 1997).
Antimicrobial Applications
The antimicrobial potential of benzimidazole derivatives incorporating 1,3,4-oxadiazole has been explored, indicating the significance of integrating oxadiazole units into molecular frameworks for enhancing antimicrobial efficacy. For instance, novel benzimidazole Schiff’s bases and their derivatives showed promising antimicrobial and molluscicidal activities (Z. M. Nofal, H. Fahmy, H. Mohamed, 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 1,2,4-oxadiazole moiety have been recognized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Ppar agonists are known to play a crucial role in the regulation of lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis . Therefore, it can be inferred that this compound may potentially influence these pathways.
Pharmacokinetics
It’s important to note that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given its potential role as a ppar agonist, it may influence gene expression and subsequently alter cellular functions such as lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis .
Properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-14(23-17-9)10-6-18(7-10)13(20)8-19-11-4-2-3-5-12(11)22-15(19)21/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPHBPUFKVNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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